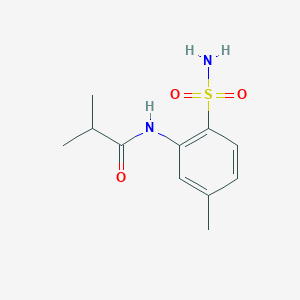
2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide is an organic compound belonging to the class of amides. This compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with a methyl group. The presence of both amide and sulfamoyl functionalities makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide typically involves the following steps:
Formation of the Sulfamoyl Group:
Amide Formation: The amide bond is formed by reacting the sulfamoyl-substituted phenyl compound with 2-methylpropanoyl chloride in the presence of a base like triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the amide group.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-2-sulfamoylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Methyl-N-(2-sulfamoylphenyl)propanamide: Lacks the additional methyl group on the phenyl ring.
Uniqueness
2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide is unique due to the specific positioning of the methyl and sulfamoyl groups, which can influence its reactivity and binding affinity to molecular targets. This unique structure can result in distinct biological activities compared to similar compounds.
Properties
CAS No. |
97141-29-2 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)11(14)13-9-6-8(3)4-5-10(9)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) |
InChI Key |
OZCHAKVNBOEIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


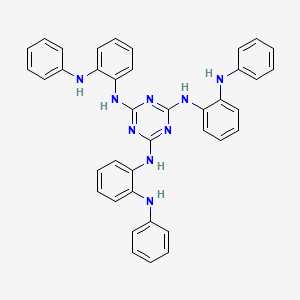
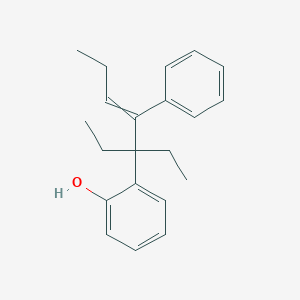
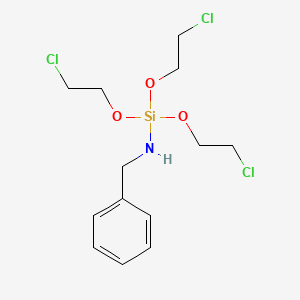

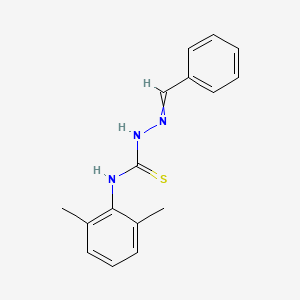
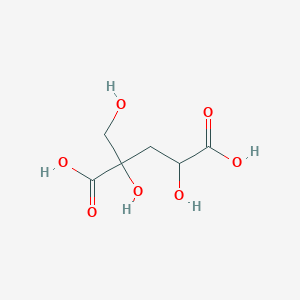

![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
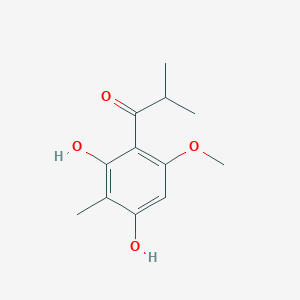
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
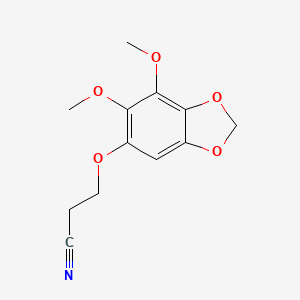
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
